molecular formula C20H17ClN4O3S B11481163 N-[3'-acetyl-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

N-[3'-acetyl-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

Cat. No.: B11481163
M. Wt: 428.9 g/mol
InChI Key: YQOFVCALUJQELH-UHFFFAOYSA-N
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Description

N-{3’-ACETYL-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE is a complex organic compound that features a spiro-indole-thiadiazole structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of the indole and thiadiazole moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3’-ACETYL-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE typically involves multi-step organic reactions. One common approach is the Fischer indolisation followed by N-alkylation. This method is efficient and yields high purity products . The reaction conditions often involve the use of aryl hydrazines, ketones, and alkyl halides under controlled temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and yield. The use of catalysts and solvents that facilitate the Fischer indolisation and subsequent N-alkylation is common. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{3’-ACETYL-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the indole and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-{3’-ACETYL-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{3’-ACETYL-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The thiadiazole ring can enhance the compound’s binding affinity and specificity, leading to potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3’-ACETYL-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE is unique due to its spirocyclic structure, which imparts distinct physicochemical properties and biological activities. The combination of indole and thiadiazole moieties in a single molecule enhances its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C20H17ClN4O3S

Molecular Weight

428.9 g/mol

IUPAC Name

N-[4-acetyl-1'-[(4-chlorophenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

InChI

InChI=1S/C20H17ClN4O3S/c1-12(26)22-19-23-25(13(2)27)20(29-19)16-5-3-4-6-17(16)24(18(20)28)11-14-7-9-15(21)10-8-14/h3-10H,11H2,1-2H3,(H,22,23,26)

InChI Key

YQOFVCALUJQELH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)C(=O)C

Origin of Product

United States

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